molecular formula C12H11NO B1348797 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 30186-38-0

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1348797
CAS RN: 30186-38-0
M. Wt: 185.22 g/mol
InChI Key: LASYAEOJPVQNFO-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde (MPCA) is an organic molecule that has recently been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. MPCA, also known as 4-methyl-2-phenyl-2-pyrrole-1-carbaldehyde, is a colorless liquid and is synthesized through a reaction between 4-methylbenzaldehyde and pyrrole. This compound is of particular interest due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Supramolecular Assemblies and Single-Molecule Magnets

The compound has been utilized as a ligand in coordination chemistry to create high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior and form supramolecular chains when linked via Na(+) cations, showcasing its potential in developing materials with magnetic properties (Giannopoulos et al., 2014).

Crystal Structure Analysis

Research on derivatives of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde has contributed to the understanding of molecular geometries and intermolecular interactions. For instance, a study on 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde provided insights into the crystal packing stabilized by intermolecular C—H⋯O hydrogen bonding, linking the molecules into chains. This research aids in the comprehension of molecular structures and their potential applications in material science and engineering (Butcher et al., 2007).

Antimicrobial Applications

Another significant application involves the synthesis of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde. These compounds have been characterized and screened for antimicrobial activity against a spectrum of bacteria and fungi, indicating potential use in antimicrobial therapies (Hamed et al., 2020).

Catalysis and Polymerization

The compound and its derivatives have been explored as intermediates in catalysis, demonstrating efficacy in the ring-opening polymerization of ε-caprolactone. This showcases its potential in polymer chemistry for synthesizing biodegradable polymers with applications ranging from biomedical to environmental sustainability (Qiao et al., 2011).

properties

IUPAC Name

1-(4-methylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYAEOJPVQNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340382
Record name 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

30186-38-0
Record name 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30186-38-0
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